Welcome to the BenchChem Online Store!
molecular formula C15H14Cl2O3 B8651846 2-(2,4-Dichlorobenzoyl)-4,4-dimethylcyclohexane-1,3-dione CAS No. 98011-91-7

2-(2,4-Dichlorobenzoyl)-4,4-dimethylcyclohexane-1,3-dione

Cat. No. B8651846
M. Wt: 313.2 g/mol
InChI Key: XRRLQHMGTNWTPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04853028

Procedure details

4,4-Dimethyl-1,3-cyclohexanedione [14.0 grams (g), 0.1 mole], 20.0 g (0.1 mole) 2,4-dichlorobenzoyl cyanide and 13.6 (0.11 mole) anhydrous, powdered zinc chloride were combined in 100 milliliters (ml) methylene chloride. Triethylamine (10.1 g, 0.12 mole) was slowly added with cooling. The reaction mixture was stirred at room temperature for 5 hours and then poured into 2N hydrochloric acid. The aqueous phase was discarded and the organic phase was washed with 150 ml 5% Na2CO3 four times. The aqueous washings were combined and acidified with HCl, extracted with methylene chloride, dried and concentrated to yield 25.3 g of crude product. The crude product was chromatographed (2% AcOH/CH2Cl2) in 5 g aliquots then reduced on rotavap under reduced pressure at 50° C. for 30 minutes to remove AcOH. This yielded an oil (40% yield). The structure was confirmed by instrumental analysis.
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step Two
[Compound]
Name
13.6
Quantity
0.11 mol
Type
reactant
Reaction Step Three
Quantity
10.1 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven
Name
Yield
40%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:10])[CH2:7][CH2:6][C:5](=[O:8])[CH2:4][C:3]1=[O:9].[Cl:11][C:12]1[CH:21]=[C:20]([Cl:22])[CH:19]=[CH:18][C:13]=1[C:14](C#N)=[O:15].C(N(CC)CC)C.Cl>C(Cl)Cl.[Cl-].[Zn+2].[Cl-]>[CH3:1][C:2]1([CH3:10])[CH2:7][CH2:6][C:5](=[O:8])[CH:4]([C:14](=[O:15])[C:13]2[CH:18]=[CH:19][C:20]([Cl:22])=[CH:21][C:12]=2[Cl:11])[C:3]1=[O:9] |f:5.6.7|

Inputs

Step One
Name
Quantity
14 g
Type
reactant
Smiles
CC1(C(CC(CC1)=O)=O)C
Step Two
Name
Quantity
20 g
Type
reactant
Smiles
ClC1=C(C(=O)C#N)C=CC(=C1)Cl
Step Three
Name
13.6
Quantity
0.11 mol
Type
reactant
Smiles
Step Four
Name
Quantity
10.1 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
100 mL
Type
solvent
Smiles
C(Cl)Cl
Step Seven
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
WASH
Type
WASH
Details
the organic phase was washed with 150 ml 5% Na2CO3 four times
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to yield 25.3 g of crude product
CUSTOM
Type
CUSTOM
Details
The crude product was chromatographed (2% AcOH/CH2Cl2) in 5 g aliquots
WAIT
Type
WAIT
Details
then reduced on rotavap under reduced pressure at 50° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
to remove AcOH

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
CC1(C(C(C(CC1)=O)C(C1=C(C=C(C=C1)Cl)Cl)=O)=O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 40%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.